molecular formula C12H23NO4 B13572635 2-((Tert-butoxycarbonyl)(isopropyl)amino)-2-methylpropanoic acid

2-((Tert-butoxycarbonyl)(isopropyl)amino)-2-methylpropanoic acid

Cat. No.: B13572635
M. Wt: 245.32 g/mol
InChI Key: BITGHAYOVUOSAF-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)(isopropyl)amino)-2-methylpropanoic acid is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. These compounds are widely used in organic synthesis, particularly in peptide synthesis, due to their ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)(isopropyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group with the tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butyloxycarbonyl group into various organic compounds efficiently and sustainably .

Mechanism of Action

The mechanism by which 2-((Tert-butoxycarbonyl)(isopropyl)amino)-2-methylpropanoic acid exerts its effects involves the protection of the amino group. The Boc group is added to the amino group, preventing unwanted reactions during synthesis. The protected amino acid can then undergo various chemical transformations, and the Boc group can be removed under acidic conditions to reveal the free amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Tert-butoxycarbonyl)(isopropyl)amino)-2-methylpropanoic acid is unique due to its specific structure, which provides stability and selectivity in chemical reactions. Its use in peptide synthesis and other applications highlights its importance in both research and industrial settings .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid

InChI

InChI=1S/C12H23NO4/c1-8(2)13(12(6,7)9(14)15)10(16)17-11(3,4)5/h8H,1-7H3,(H,14,15)

InChI Key

BITGHAYOVUOSAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)OC(C)(C)C)C(C)(C)C(=O)O

Origin of Product

United States

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